molecular formula C13H19NO B2528241 4-[2-(Piperidin-4-yl)ethyl]phenol CAS No. 501359-58-6

4-[2-(Piperidin-4-yl)ethyl]phenol

Cat. No.: B2528241
CAS No.: 501359-58-6
M. Wt: 205.301
InChI Key: XOEAPHOMOYPGTA-UHFFFAOYSA-N
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Description

4-[2-(Piperidin-4-yl)ethyl]phenol is an organic compound with the molecular formula C13H19NO It is a derivative of phenol and piperidine, featuring a phenolic hydroxyl group and a piperidine ring connected by an ethyl chain

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Piperidin-4-yl)ethyl]phenol typically involves the reaction of 4-piperidone with phenol in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process can be carried out using a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Piperidin-4-yl)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated phenolic compounds.

Scientific Research Applications

4-[2-(Piperidin-4-yl)ethyl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Piperidin-4-yl)ethyl]morpholine
  • 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
  • Bilastine

Uniqueness

4-[2-(Piperidin-4-yl)ethyl]phenol is unique due to its combination of a phenolic hydroxyl group and a piperidine ring. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

4-(2-piperidin-4-ylethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h3-6,12,14-15H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEAPHOMOYPGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501359-58-6
Record name 4-[2-(piperidin-4-yl)ethyl]phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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